molecular formula C16H16N2O3S B2429845 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-26-4

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2429845
CAS No.: 921773-26-4
M. Wt: 316.38
InChI Key: IHDCSSFYKHVYPE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzenesulfonamide moiety, which is further substituted with a 2-oxoindoline group. The presence of the indoline ring system makes it a valuable scaffold in medicinal chemistry due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms and protein kinases . These targets play a crucial role in various biological processes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has shown promising inhibitory effects on hCA XII . It also inhibits a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF . The inhibition of these targets results in changes in cellular processes, potentially leading to antiproliferative effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of carbonic anhydrase can disrupt pH regulation and ion transport, affecting various physiological processes . The inhibition of protein kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory effects suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in molecular and cellular effects. Despite its lack of CA inhibitory activity, it was the most active antiproliferative candidate against most of the 60 cell lines tested . It showed significant inhibition percentages against several protein kinases . These effects could potentially lead to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the 2-oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Methylation: The final step involves the methylation of the benzenesulfonamide moiety using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity to certain enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-3-5-14(7-11(10)2)22(20,21)18-13-4-6-15-12(8-13)9-16(19)17-15/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDCSSFYKHVYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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